1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-dimethylthiazole with ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. .
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the ethoxyprop-2-en-1-one moiety.
1-(2,4-Dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one: A structurally related compound with a phenyl group instead of an ethoxy group, exhibiting different chemical and biological properties.
2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Another thiazole derivative with a quinoline ring, used in different research applications
Eigenschaften
Molekularformel |
C10H13NO2S |
---|---|
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)11-8(3)14-10/h5-6H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
WYKSHLKZZPMUAG-AATRIKPKSA-N |
Isomerische SMILES |
CCO/C=C/C(=O)C1=C(N=C(S1)C)C |
Kanonische SMILES |
CCOC=CC(=O)C1=C(N=C(S1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.